molecular formula C10H11Cl3N2O B6156260 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride CAS No. 1177348-50-3

4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B6156260
CAS No.: 1177348-50-3
M. Wt: 281.6 g/mol
InChI Key: IOBLQFPNTXPPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with an appropriate amine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the pyrrolidinone ring. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted pyrrolidinones

Scientific Research Applications

4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A parent compound with similar structural features.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

    Prolinol: A derivative of pyrrolidine with hydroxyl functional groups.

Uniqueness

4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidinone derivatives and contributes to its specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one hydrochloride involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetoacetate to form 3,4-dichlorophenylpyrrolidine-2,4-dione. This intermediate is then reacted with ammonia to form 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one, which is subsequently converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "3,4-dichlorophenylacetonitrile", "ethyl acetoacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dichlorophenylacetonitrile is reacted with ethyl acetoacetate in the presence of a base catalyst to form 3,4-dichlorophenylpyrrolidine-2,4-dione.", "Step 2: 3,4-dichlorophenylpyrrolidine-2,4-dione is reacted with ammonia in the presence of a reducing agent to form 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one.", "Step 3: 4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one is converted to its hydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS No.

1177348-50-3

Molecular Formula

C10H11Cl3N2O

Molecular Weight

281.6 g/mol

IUPAC Name

4-amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15;/h1-2,4,6H,3,5,13H2;1H

InChI Key

IOBLQFPNTXPPSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)Cl)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.